An In-depth Technical Guide to Propan-2-yl 2-aminoacetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Propan-2-yl 2-aminoacetate: Properties, Synthesis, and Applications
Introduction: The Versatility of a Glycine Ester
Propan-2-yl 2-aminoacetate, also commonly known as glycine isopropyl ester, is an organic compound of significant interest to the scientific community, particularly those in pharmaceutical development and biochemical research. As an ester derivative of glycine, the simplest proteinogenic amino acid, it serves as a crucial building block and intermediate in the synthesis of more complex molecules.[1] Its isopropyl ester moiety enhances lipophilicity compared to glycine itself, which can be a strategic advantage in synthetic chemistry and drug delivery applications. This guide provides a comprehensive overview of the physical and chemical properties of Propan-2-yl 2-aminoacetate, its synthesis, reactivity, and its role in modern research and development. The information is primarily presented for its common and more stable hydrochloride salt form, which is the typical state for storage and handling.
Physicochemical Properties
The fundamental physical and chemical characteristics of Propan-2-yl 2-aminoacetate are summarized below. The data primarily pertains to the hydrochloride salt, which is the most common commercially available form.
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl 2-aminoacetate hydrochloride | [2] |
| Synonyms | Glycine isopropyl ester hydrochloride, Isopropyl glycinate hydrochloride | [1] |
| CAS Number | 14019-62-6 | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White powder or oil | [1][3] |
| Melting Point | 98-99 °C | [3] |
| Solubility | Soluble in water. | |
| pKa (amino group) | Estimated ~7.7 (Similar to glycine ethyl ester) | [4] |
Chemical Structure and Stereochemistry
Propan-2-yl 2-aminoacetate is an achiral molecule, as it is derived from glycine which has no stereocenter. The structure consists of a central α-carbon bonded to an amino group, a hydrogen, and a carbonyl group which is part of an isopropyl ester.
Caption: Molecular structure of Propan-2-yl 2-aminoacetate.
Synthesis and Reactivity
Synthesis via Fischer Esterification
The most common and direct method for synthesizing Propan-2-yl 2-aminoacetate is through the Fischer esterification of glycine with isopropanol in the presence of an acid catalyst, typically hydrogen chloride.[5] This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, and the water formed is removed.
The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. The isopropanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the ester.
Caption: Workflow for the synthesis of Propan-2-yl 2-aminoacetate HCl.
Reactivity
The reactivity of Propan-2-yl 2-aminoacetate is primarily governed by the amino group and the ester linkage.
-
N-Acylation: The primary amino group is nucleophilic and readily undergoes acylation reactions with acyl chlorides or anhydrides to form N-acyl-glycine isopropyl esters.
-
Ester Hydrolysis: The ester bond can be hydrolyzed under either acidic or basic conditions to yield glycine and isopropanol.
-
Peptide Coupling: In the presence of peptide coupling reagents, the amino group can react with the carboxylic acid of an N-protected amino acid to form a dipeptide.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of Propan-2-yl 2-aminoacetate. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral characteristics can be inferred from its structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The expected ¹H NMR spectrum of Propan-2-yl 2-aminoacetate hydrochloride in a suitable deuterated solvent (e.g., D₂O) would exhibit the following signals:
-
A doublet corresponding to the six methyl protons of the isopropyl group.
-
A septet for the single methine proton of the isopropyl group, split by the six methyl protons.
-
A singlet for the two α-protons of the glycine backbone.
-
A broad signal for the ammonium protons, which may exchange with the solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum is expected to show four distinct signals:
-
A signal for the two equivalent methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the α-carbon of the glycine backbone.
-
A signal for the carbonyl carbon of the ester group, which would be the most downfield.
IR (Infrared) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands for Propan-2-yl 2-aminoacetate hydrochloride include:
-
~3000-3300 cm⁻¹: N-H stretching of the primary ammonium group.
-
~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1100-1250 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (MS)
In mass spectrometry, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments would be measured. For the free base (C₅H₁₁NO₂), the molecular ion peak would be expected at an m/z of approximately 117.12. Predicted fragmentation patterns for the protonated molecule [M+H]⁺ would show a base peak at m/z 118.08626.[6]
Experimental Protocols
Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Propan-2-yl 2-aminoacetate hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to an appropriate internal or external standard.
Applications in Research and Drug Development
Propan-2-yl 2-aminoacetate is a valuable tool for researchers and drug development professionals.
-
Peptide Synthesis: Amino acid esters are widely used as carboxyl-protecting groups in peptide synthesis.[1] The isopropyl ester can be selectively cleaved under specific conditions, allowing for the stepwise elongation of a peptide chain.
-
Intermediate in Pharmaceutical Synthesis: This compound serves as a versatile intermediate for the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[1]
-
Biochemical Research: It is used in studies involving amino acids and their derivatives to probe metabolic pathways and enzyme functions.[1]
Caption: A typical analytical workflow for Propan-2-yl 2-aminoacetate.
Safety and Handling
Propan-2-yl 2-aminoacetate hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:
-
Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
The hydrochloride salt is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
Conclusion
Propan-2-yl 2-aminoacetate is a foundational molecule in synthetic organic chemistry with direct applications in pharmaceutical and biochemical research. Its straightforward synthesis, predictable reactivity, and the enhanced lipophilicity offered by the isopropyl group make it a valuable building block. A thorough understanding of its physicochemical and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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